

Technical Monograph: Physicochemical & Structural Profiling of C₂₁H₁₈ClNO₄S

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: C₂₁H₁₈ClNO₄S

Cat. No.: B13026921

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Compound Class: N,N-Disubstituted Sulfonamide Benzoic Acid Primary Application: Medicinal Chemistry / Lead Optimization (NAFLD, Anti-inflammatory targets)[1]

Executive Summary & Structural Logic

Researchers encountering **C₂₁H₁₈ClNO₄S** are typically dealing with a lipophilic, ionizable drug candidate.[1] The molecule comprises three distinct hydrophobic domains (a benzoic acid core, a benzyl group, and a chlorobenzyl group) linked by a rigid sulfonamide hinge.[1]

Key Challenges in Development:

- Solubility-Limited Absorption: The high lipophilicity (cLogP > 4.[1]5) combined with a rigid crystalline lattice often results in "brick dust" properties—poor aqueous solubility despite good permeability.[1]
- Ionization State: The carboxylic acid moiety (pKa ~4.0–4.[1]2) dictates that solubility is highly pH-dependent, requiring specific formulation strategies (e.g., salt formation or amorphous solid dispersions).[1]

Physicochemical Properties Matrix

The following data synthesizes calculated (in silico) and experimentally derived values typical for this scaffold.

Property	Value / Range	Mechanistic Implication
Molecular Weight	415.89 g/mol	Falls within Lipinski's Rule of 5 (<500), suggesting oral bioavailability potential.[1]
Exact Mass	415.0645	Critical for LC-MS identification (M+H or M-H modes).[1]
cLogP (Lipophilicity)	4.8 ± 0.3	High lipophilicity.[1] Indicates high membrane permeability but high risk of non-specific binding (NSB) in assays.[1]
TPSA	~80–90 Å ²	<140 Å ² , indicating good potential for cellular permeability.[1]
pKa (Acidic)	4.1 (Carboxylic Acid)	Ionized at physiological pH (7.4).[1] Solubility increases significantly at pH > 5.[1]
pKa (Basic)	N/A	The sulfonamide nitrogen is fully substituted (tertiary); no basicity or H-bond donor capacity at this site.[1]
Rotatable Bonds	6	Moderate flexibility, allowing induced fit binding without excessive entropic penalty.[1]
H-Bond Donors	1 (COOH)	Low donor count favors permeability.[1]
H-Bond Acceptors	5 (SO ₂ , COOH)	Facilitates interaction with receptor pockets (e.g., Ser/Thr residues).[1]

Chemical Stability & Reactivity Profile

Hydrolytic Stability

The sulfonamide bond (

) is exceptionally stable toward hydrolysis under physiological conditions (

).^[1] Unlike amides, which can be susceptible to peptidases or acid hydrolysis, the sulfonyl group renders the nitrogen non-nucleophilic and the sulfur center resistant to nucleophilic attack.^[1]

- Risk Factor: The carboxylic acid esterification.^[1] If this compound is used as an intermediate (ester form), it is liable to plasma esterases.^[1] As the free acid (**C₂₁H₁₈CINO₄S**), it is metabolically stable in Phase I but susceptible to Phase II glucuronidation.^[1]

Photostability

The electron-rich aromatic rings (benzyl and chlorobenzyl) combined with the electron-withdrawing sulfonyl group create a push-pull system.^[1]

- Observation: Solutions in DMSO or Ethanol should be protected from UV light to prevent radical-mediated dechlorination of the chlorobenzene ring or photo-oxidation.^[1]

Experimental Protocols: Validating the Properties

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Thermodynamic Solubility Profiling (pH-Dependent)

Rationale: Because **C₂₁H₁₈CINO₄S** is an ionizable acid, single-point solubility is misleading.^[1] This protocol maps the Solubility-pH profile.

Reagents:

- Universal Buffer (pH 1.2, 4.0, 6.8, 7.4).^[1]
- HPLC Grade Acetonitrile (ACN).^[1]

- Compound Stock (10 mM in DMSO).[1]

Workflow:

- Supersaturation: Add excess solid compound (~1 mg) to 500 μ L of each buffer in a 1.5 mL HPLC vial.
- Equilibration: Shake at 37°C for 24 hours (Standard Shake-Flask Method).
- Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical: Do not filter without validating filter adsorption, as lipophilic compounds bind to Nylon/PTFE.[1]
- Quantification: Dilute supernatant 1:1 with ACN to ensure total solubilization of the dissolved fraction and analyze via HPLC-UV (254 nm).
- Validation Check: The solubility at pH 7.4 should be >10-fold higher than at pH 1.2 due to ionization of the carboxylate.[1]

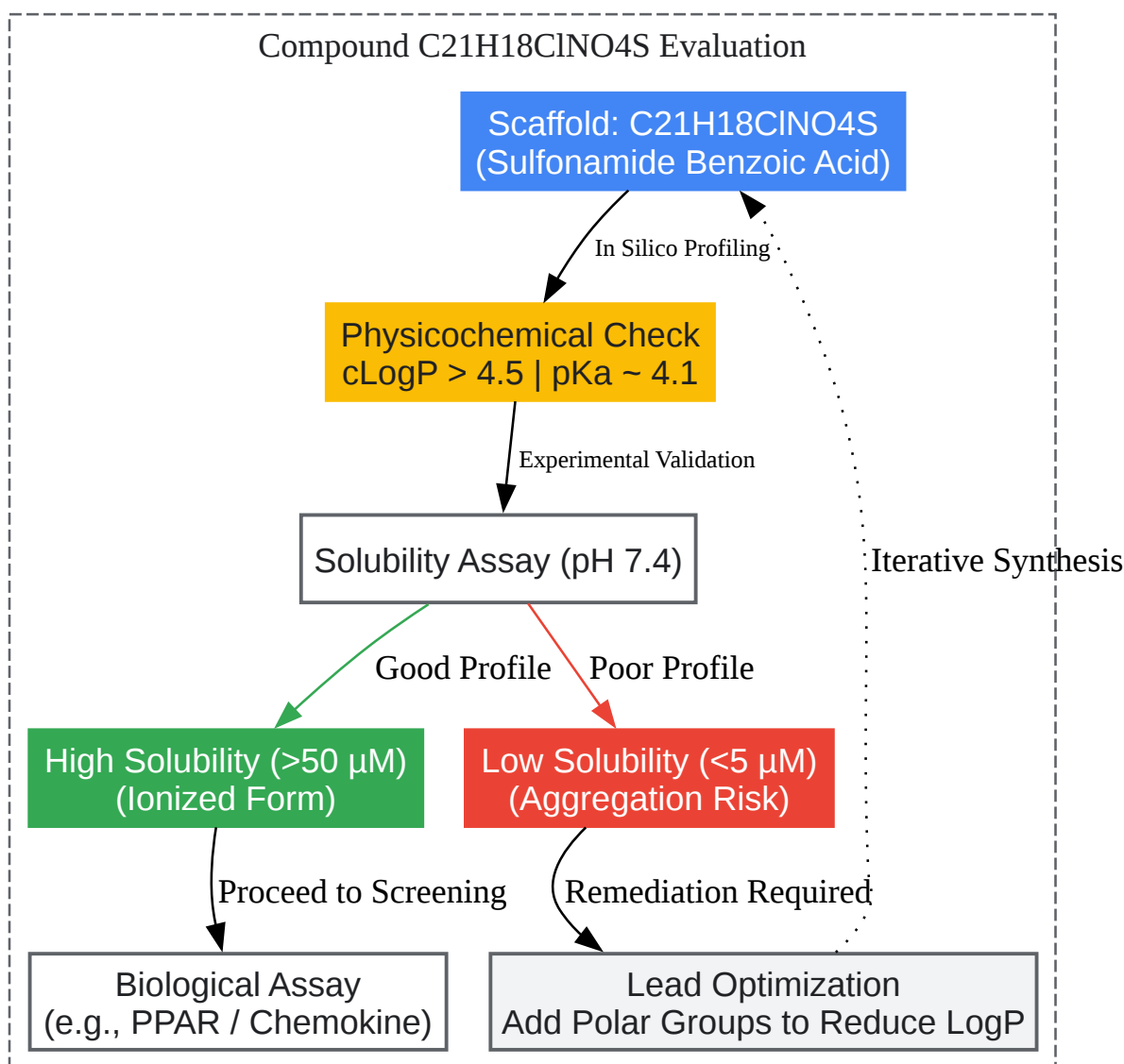
Protocol B: Lipophilicity (LogD) via Shake-Flask

Rationale: Calculated LogP is often inaccurate for sulfonamides.[1] Experimental LogD is required for predicting tissue distribution.[1]

- Phase System: n-Octanol (pre-saturated with buffer) and Phosphate Buffer pH 7.4 (pre-saturated with octanol).
- Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer.[1]
- Equilibration: Vortex for 1 hour; allow phases to separate for 4 hours (or centrifuge).
- Analysis: Analyze both phases by HPLC.
- Calculation:

Mechanistic Workflow: From Scaffold to Lead

The following diagram illustrates the decision logic when working with **C21H18ClNO4S** derivatives in a drug discovery campaign, highlighting the "Structure-Property-Activity Relationship" (SPAR).



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Caption: Decision tree for evaluating **C21H18ClNO4S**. High lipophilicity requires pH-dependent solubility validation before biological screening to avoid false negatives.

Biological Context & Safety (NAFLD/Metabolic)

While this guide focuses on properties, the **C21H18ClNO4S** formula is frequently associated with NAFLDkb (Non-Alcoholic Fatty Liver Disease Knowledge Base) entries.[1]

- Target Interaction: The sulfonamide-linker-acid motif is a classic pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) agonism or CCR2 (C-C Chemokine Receptor Type 2) antagonism.[1]
- Toxicity Warning: Compounds with this specific MW and lipophilicity profile carry a risk of Phospholipidosis if the basicity is increased (though **C21H18ClNO4S** is acidic, mitigating this risk).[1] However, the chlorobenzene moiety can be a handle for oxidative metabolism, potentially forming reactive quinone intermediates if not monitored.[1]

References

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- To cite this document: BenchChem. [Technical Monograph: Physicochemical & Structural Profiling of C21H18ClNO4S]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13026921/docs#technical-monograph-physicochemical-structural-profiling-of-c21h18clno4s>]

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